4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone
CAS No.: 1220039-18-8
Cat. No.: VC2672219
Molecular Formula: C11H15N3O3S
Molecular Weight: 269.32 g/mol
* For research use only. Not for human or veterinary use.
![4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone - 1220039-18-8](/images/structure/VC2672219.png)
Specification
CAS No. | 1220039-18-8 |
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Molecular Formula | C11H15N3O3S |
Molecular Weight | 269.32 g/mol |
IUPAC Name | 4-(3-amino-4-methylsulfonylphenyl)piperazin-2-one |
Standard InChI | InChI=1S/C11H15N3O3S/c1-18(16,17)10-3-2-8(6-9(10)12)14-5-4-13-11(15)7-14/h2-3,6H,4-5,7,12H2,1H3,(H,13,15) |
Standard InChI Key | CELRETUYRXUBNB-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)C1=C(C=C(C=C1)N2CCNC(=O)C2)N |
Canonical SMILES | CS(=O)(=O)C1=C(C=C(C=C1)N2CCNC(=O)C2)N |
Introduction
Chemical Identity and Structural Characteristics
Key Structural Elements
Physical and Chemical Properties
Physical Characteristics
Based on its molecular structure, 4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone is expected to exhibit the following physical properties:
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Physical State: At room temperature, the compound likely exists as a crystalline solid
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Solubility Profile: Moderate solubility in polar organic solvents (methanol, ethanol, DMSO, DMF); limited but measurable solubility in water, enhanced by its polar functional groups
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Stability: Generally stable under standard laboratory conditions; sensitive to strong oxidizing or reducing agents
Chemical Reactivity
The presence of multiple functional groups confers specific reactivity patterns to 4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone:
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Amino Group Reactions:
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Can undergo acylation, alkylation, and condensation reactions
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Potential for diazotization and subsequent transformations
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Possible site for hydrogen bonding and metal coordination
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Piperazinone Reactivity:
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The NH in the ring can participate in alkylation or acylation reactions
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The carbonyl group can undergo nucleophilic addition reactions
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The ring nitrogen can act as a nucleophile under certain conditions
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Methylsulfonyl Interactions:
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Strongly electron-withdrawing, activating the phenyl ring toward nucleophilic aromatic substitution
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Stable under most conditions but potentially reducible under certain circumstances
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Synthesis Methods
Purification and Characterization
Following synthesis, 4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone requires purification using standard techniques:
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Column Chromatography: Often using silica gel with appropriate solvent systems
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Recrystallization: From suitable solvent combinations to obtain crystalline material
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Preparative HPLC: For final purification when high purity is required
Structural confirmation typically employs multiple analytical methods:
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NMR Spectroscopy: 1H, 13C, and potentially 2D experiments (COSY, HSQC)
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Mass Spectrometry: For molecular weight confirmation and fragmentation pattern analysis
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Infrared Spectroscopy: Particularly useful for identifying the carbonyl, sulfonyl, and amino functionalities
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Elemental Analysis: To confirm the elemental composition
Biological Activity and Mechanism of Action
Structure-Activity Relationships
Analysis of related compounds provides insight into potential structure-activity relationships for 4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone:
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Phenyl Ring Substitution Pattern:
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Piperazinone Core:
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The presence of the carbonyl group in the piperazine ring influences conformational rigidity
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The NH moiety provides an additional hydrogen bond donor site
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Functional Group Influence:
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The amino group's position at meta to the piperazinone connection provides a specific spatial arrangement for hydrogen bonding
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The methylsulfonyl group creates a region of high electron density that can interact with positively charged residues in target proteins
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Comparative Analysis with Related Compounds
Structural Analogs
4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone belongs to a broader family of heterocyclic compounds with varying structural features and biological activities:
Activity Comparison
Research on related compounds provides some insights into potential structure-activity relationships:
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Electron-Withdrawing Substituents:
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Alkyl Substitution Effects:
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Steric Effects:
Current Research Status and Knowledge Gaps
Areas Requiring Further Investigation
Several aspects of 4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone remain to be fully elucidated:
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Target Identification and Validation:
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Specific biological targets and binding affinities
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X-ray crystallography or computational studies of target-ligand complexes
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Pharmacological Profile:
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Comprehensive activity screening against diverse biological targets
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Detailed structure-activity relationship studies
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Pharmacokinetic Properties:
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Absorption, distribution, metabolism, and excretion characteristics
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Potential for drug-drug interactions
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Safety Assessment:
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Toxicological evaluation at cellular and organism levels
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Identification of potential off-target effects
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